

An In-depth Technical Guide to the Thermochemical Data of 1,5-Hexadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Hexadiene

Cat. No.: B165246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **1,5-hexadiene** (CAS No: 592-42-7, Formula: C₆H₁₀). The information is compiled from established databases and scientific literature, offering a valuable resource for professionals in research and development. This document presents quantitative data in structured tables, details experimental and computational methodologies for the determination of these properties, and includes a workflow diagram for clarity.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for **1,5-hexadiene** in both the gas and liquid phases. These values are essential for understanding the energetic stability and reactivity of the molecule.

Table 1: Enthalpy of Formation and Combustion

Property	Phase	Value (kJ/mol)	Method	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	83.79 ± 0.40	Thermochemical Tables	[1]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	54.10	Calculation from $\Delta_c H^\circ$	[2]
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Liquid	-3844.3 ± 0.3	Combustion Calorimetry	[2]

Table 2: Entropy and Heat Capacity

Property	Phase	Value	Temperature (K)	Method	Reference
Standard Molar Entropy (S°)	Gas	Value not explicitly found in searches	298.15	-	-
Constant Pressure Heat Capacity (C_p)	Liquid	133.1 J/mol·K	298	Experimental	[2]

Note: While a specific value for the standard molar entropy of **1,5-hexadiene** in the gas phase was not located in the initial searches, it can be estimated using computational methods as described in Section 3.

Experimental Determination of Thermochemical Properties

The experimental values presented in this guide are primarily determined through calorimetric techniques. These methods involve the precise measurement of heat changes associated with chemical reactions or physical transitions.

The standard enthalpy of combustion of liquid **1,5-hexadiene** is determined using a bomb calorimeter. Given that **1,5-hexadiene** is a volatile liquid, special handling procedures are required.

Experimental Protocol:

- **Sample Preparation:** A precise mass of high-purity **1,5-hexadiene** is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent evaporation. The mass of the capsule and the sample are recorded.
- **Bomb Assembly:** The capsule containing the sample is placed in a crucible within the bomb. A known length of ignition wire is positioned to be in contact with the capsule. A small amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant rate of temperature change is observed.
- **Data Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The corrected temperature rise from the **1,5-hexadiene** combustion is used, along with the calorimeter's heat capacity, to calculate the heat of combustion. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the capsule. The standard enthalpy of combustion is then calculated per mole of **1,5-hexadiene**.

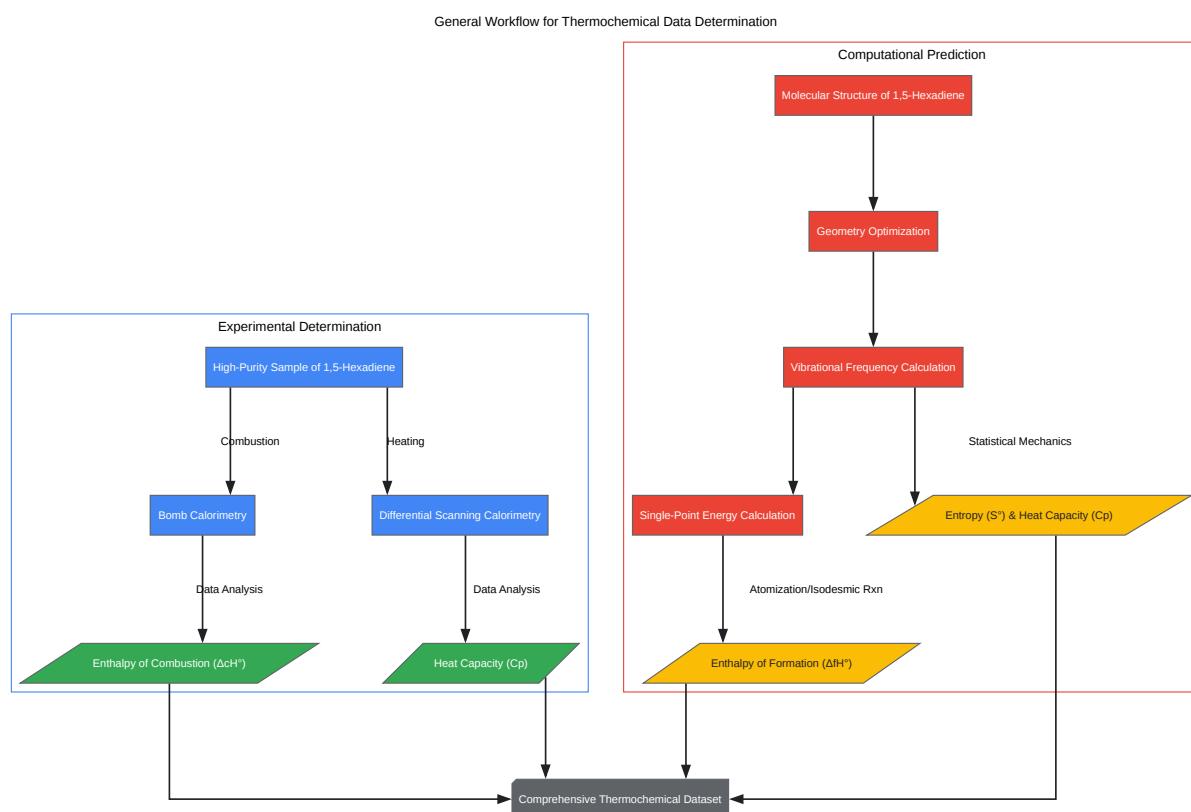
The constant pressure heat capacity of liquid **1,5-hexadiene** can be determined using Differential Scanning Calorimetry (DSC).

Experimental Protocol:

- Sample Preparation: A small, accurately weighed sample of liquid **1,5-hexadiene** (typically a few milligrams) is hermetically sealed in a volatile sample pan (e.g., aluminum) to prevent evaporation during the experiment.
- DSC Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.
- Temperature Program: The DSC is subjected to a controlled temperature program, which typically involves a series of isothermal and dynamic (heating) segments. A common heating rate for such measurements is 10-20 °C/min.
- Data Acquisition: The differential heat flow to the sample and reference pans is measured as a function of temperature.
- Data Analysis: The heat capacity is calculated by comparing the heat flow to the sample with the heat flow of a known standard, typically sapphire, under the same experimental conditions. A baseline measurement with empty pans is also performed to correct for any instrumental asymmetry.

Computational Prediction of Thermochemical Properties

In addition to experimental methods, computational chemistry provides a powerful tool for predicting thermochemical data. Ab initio and Density Functional Theory (DFT) methods are commonly employed for this purpose.


Methodology:

- Geometry Optimization: The three-dimensional structure of the **1,5-hexadiene** molecule is optimized to find its lowest energy conformation. This is typically performed using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

- **Vibrational Frequency Calculation:** Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
- **Energy Calculation:** A higher-level single-point energy calculation may be performed at the optimized geometry to obtain a more accurate electronic energy (e.g., using a composite method like CBS-QB3 or G4).
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 298.15 K is typically calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the energy required to break the molecule into its constituent atoms and then using the known enthalpies of formation of the atoms. Isodesmic reactions, which conserve the number and types of bonds, are often used to improve accuracy by canceling out systematic errors in the calculations.
- **Entropy and Heat Capacity Calculation:** The standard molar entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions, which are determined from the calculated vibrational frequencies and the optimized molecular geometry.

Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for the experimental and computational determination of the thermochemical properties of a compound like **1,5-hexadiene**.

[Click to download full resolution via product page](#)

A generalized workflow for determining thermochemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. infinitalab.com [infinitalab.com]
- 2. worldoftest.com [worldoftest.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of 1,5-Hexadiene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165246#thermochemical-data-for-1-5-hexadiene\]](https://www.benchchem.com/product/b165246#thermochemical-data-for-1-5-hexadiene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com